molecular formula C14H9NO2S B1295917 2-(1,3-Benzothiazol-2-yl)benzoic acid CAS No. 6340-29-0

2-(1,3-Benzothiazol-2-yl)benzoic acid

Cat. No. B1295917
CAS RN: 6340-29-0
M. Wt: 255.29 g/mol
InChI Key: IUHKJRBEJIXPHA-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)benzoic acid, also known as BTB, is a heterocyclic compound with diverse applications in various fields of science and industry. It has a CAS Number of 6340-29-0 and a molecular weight of 255.3 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of benzothiazoles, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, has been achieved through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other methods include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-yl)benzoic acid can be represented by the Inchi Code: 1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) .


Chemical Reactions Analysis

Benzothiazoles, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, can undergo various chemical reactions. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

2-(1,3-Benzothiazol-2-yl)benzoic acid is a powder at room temperature . It has a melting point of 190-191°C .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthetic Pathways

The synthesis of benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, has been achieved through various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Pharmacological Properties

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, possess a wide range of pharmacological properties .

MEK1 Inhibitors

Molecular docking studies have revealed that benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, can be used in the design of novel coumarin derivatives as more potent MEK1 inhibitors .

Antibacterial Activities

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, have been investigated for their in vitro antibacterial activities against various bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .

Industrial Applications

2-Arylbenzothiazoles, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, have a wide range of industrial applications. For example, they are used as electrophosphorescent emitters in OLEDs .

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled .

Future Directions

The synthesis of benzothiazoles, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring new potential applications of these compounds .

Relevant Papers Several papers have been published on the synthesis and properties of 2-(1,3-Benzothiazol-2-yl)benzoic acid and related compounds . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of these compounds.

Mechanism of Action

Target of Action

The primary targets of 2-(1,3-Benzothiazol-2-yl)benzoic acid are enzymes involved in bacterial growth and survival. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial cell wall synthesis, DNA replication, and metabolic processes, making them ideal targets for antibacterial agents .

Mode of Action

2-(1,3-Benzothiazol-2-yl)benzoic acid interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the bacteria, leading to their death. The compound’s interaction with its targets results in the disruption of essential biochemical processes, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of 2-(1,3-Benzothiazol-2-yl)benzoic acid affects several biochemical pathways. By inhibiting key enzymes, it disrupts the synthesis of bacterial cell walls, DNA replication, and various metabolic processes . The downstream effects of these disruptions include the inhibition of bacterial growth and survival .

Result of Action

The molecular and cellular effects of 2-(1,3-Benzothiazol-2-yl)benzoic acid’s action include the disruption of bacterial cell wall synthesis, inhibition of DNA replication, and interference with metabolic processes . These disruptions inhibit bacterial growth and survival, making 2-(1,3-Benzothiazol-2-yl)benzoic acid an effective antibacterial agent .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKJRBEJIXPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287509
Record name 2-(1,3-benzothiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)benzoic acid

CAS RN

6340-29-0
Record name 6340-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-benzothiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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